8-amino-1H-pyrazolo[4,3-c]quinolin-3(2H)-one
Description
Properties
IUPAC Name |
8-amino-1,2-dihydropyrazolo[4,3-c]quinolin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O/c11-5-1-2-8-6(3-5)9-7(4-12-8)10(15)14-13-9/h1-4H,11H2,(H2,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFNQBHLJFYSGMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C3C(=C2C=C1N)NNC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-amino-1H-pyrazolo[4,3-c]quinolin-3(2H)-one can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, starting with 4-chloroquinoline-3-carbaldehyde hydrazones, palladium-catalyzed intramolecular C–N bond formation and concurrent hydrazine N–N bond fission can be employed . Another method involves the use of propiolates and sulfonyl hydrazides, followed by Cu(II)-promoted oxidative cascade C–C/C–N bond formation .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.
Chemical Reactions Analysis
Types of Reactions
8-amino-1H-pyrazolo[4,3-c]quinolin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
Synthesis of 8-amino-1H-pyrazolo[4,3-c]quinolin-3(2H)-one
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. A common method includes the condensation of hydrazine derivatives with quinolone substrates, leading to the formation of pyrazoloquinoline structures. The following table summarizes various synthetic routes documented in literature:
Pharmacological Properties
The compound exhibits a diverse range of pharmacological activities:
2.1. Anticancer Activity
Recent studies have identified this compound derivatives as potential inhibitors of checkpoint kinase 1 (Chk1), which plays a crucial role in cell cycle regulation and DNA damage response. In vitro studies have shown that certain derivatives can significantly reduce Chk1 activity, enhancing the efficacy of chemotherapeutic agents against cancer cells .
2.2. Anti-inflammatory Effects
Research indicates that compounds within this class can inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages, showcasing their anti-inflammatory properties. For instance, one derivative demonstrated an IC50 value of 0.39 μM for nitric oxide inhibition, comparable to established anti-inflammatory drugs .
2.3. PDE5A Inhibition
Another promising application is the inhibition of phosphodiesterase type 5A (PDE5A), which is relevant for treating erectile dysfunction and pulmonary hypertension. Molecular docking studies suggest that these compounds exhibit favorable binding affinities to PDE5A, indicating potential therapeutic applications in this area .
Case Study 1: Chk1 Inhibitors
A study synthesized a series of pyrazolo[4,3-c]quinolin-3-one derivatives and evaluated their inhibitory effects on Chk1. Among the synthesized compounds, two exhibited significant inhibitory activity with potential for further development as anticancer agents .
Case Study 2: Anti-inflammatory Agents
In another study, derivatives were tested for their ability to inhibit LPS-induced nitric oxide production in RAW 264.7 cells. The results highlighted the structural features that contribute to their anti-inflammatory effects and provided insights for optimizing these compounds for enhanced efficacy .
Mechanism of Action
The mechanism by which 8-amino-1H-pyrazolo[4,3-c]quinolin-3(2H)-one exerts its effects involves interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Modifications
The biological activity of pyrazolo[4,3-c]quinolin-3-ones is highly sensitive to substituents at positions 2, 5, and 6. Below is a comparative analysis of key analogs:
Key Differences in Pharmacological Profiles
- GABAA Receptor Selectivity: The 8-amino derivative exhibits higher α6β3γ2 subtype selectivity compared to 8-chloro analogs (e.g., LAU159), likely due to enhanced hydrogen bonding with Tyr177/Trp422 residues .
- CB2 Receptor Affinity: Conformational restriction via the pyrazoloquinolinone scaffold improves CB2 selectivity over CB1 (Ki ratio >2000 for 8-amino derivatives vs. ~258 for flexible analogs) .
- Anticancer Activity: 8-Amino derivatives show moderate Chk1 inhibition but lower cytotoxicity compared to 8-bromo or 8-methyl analogs (e.g., 3b, IC50 = 4.2 µM), possibly due to reduced lipophilicity .
Structure-Activity Relationship (SAR) Trends
- Position 8 :
- Position 2 :
- Position 5 :
Pharmacokinetic Considerations
- 8-Amino Derivatives: Higher polarity reduces blood-brain barrier penetration but improves renal clearance .
- 8-Chloro Derivatives : Lipophilic substituents enhance CNS bioavailability but increase first-pass metabolism (e.g., DBPQ, t1/2 = 1.2 h) .
Biological Activity
8-Amino-1H-pyrazolo[4,3-c]quinolin-3(2H)-one is a heterocyclic compound notable for its unique fused ring structure, which combines a pyrazole and quinoline moiety. This compound has garnered significant attention in medicinal chemistry due to its diverse biological activities, particularly its anti-inflammatory and antitumor properties. This article reviews the biological activity of this compound, summarizing key research findings, case studies, and potential applications.
Chemical Structure and Properties
The molecular formula of this compound is C₉H₈N₄O. The compound features:
- An amino group at the 8-position,
- A keto group at the 3-position,
- A fused pyrazole ring with a quinoline moiety .
This structural configuration is pivotal for its biological activity, influencing its interaction with various molecular targets.
Anti-inflammatory Properties
Research has demonstrated that this compound exhibits significant anti-inflammatory effects. A study published in Mediators of Inflammation highlighted that derivatives of this compound could inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. Notably, some derivatives showed potency comparable to established anti-inflammatory agents like 1400 W, with IC₅₀ values around 0.39 μM for certain derivatives .
Mechanism of Action:
The anti-inflammatory effects are primarily attributed to the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression. This inhibition leads to reduced NO production and inflammatory cytokine release, suggesting potential therapeutic applications in treating inflammatory diseases.
Antitumor Activity
In addition to its anti-inflammatory properties, this compound has shown promising cytotoxic effects against various cancer cell lines. Studies indicate that certain derivatives can induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation .
Case Studies
Several studies have investigated the biological activities of this compound and its derivatives:
- Study on NO Inhibition:
- Antitumor Efficacy Assessment:
Comparative Analysis
The biological activity of this compound can be compared to other similar compounds:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 7-Amino-1H-pyrazolo[4,3-c]quinolin-3(2H)-one | Pyrazoloquinoline | Different biological activity profiles |
| 1H-Pyrazolo[4,3-c]quinolin-4-one | Pyrazoloquinoline | Lacks amino substitution at the 8-position |
| 6-Amino-1H-pyrazolo[4,3-b]quinoline | Pyrazoloquinoline | Different fusion position leading to varied reactivity |
The unique amino and keto substitutions in this compound enhance its biological activity compared to its analogs.
Q & A
Q. What are the key synthetic routes for 8-amino-1H-pyrazolo[4,3-c]quinolin-3(2H)-one, and how do reaction conditions influence yield?
The compound is typically synthesized via multi-step reactions starting from quinoline or isatoic anhydride derivatives. A common approach involves cyclocondensation of 4-oxo-1,4-dihydroquinoline-3-carboxamides with hydrazine derivatives under reflux conditions. For example, substituting dichloro-quinoline intermediates with hydrazines (e.g., 4-methoxyphenylhydrazine) in xylenes at elevated temperatures yields pyrazoloquinolinones . Reaction parameters like solvent polarity (e.g., xylenes vs. DMF), temperature (80–150°C), and catalyst presence (e.g., triethylamine) critically affect purity and yield. Continuous flow reactors may optimize scalability and reproducibility for analogs .
Q. Which spectroscopic and analytical methods are critical for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms regiochemistry and substituent positions, particularly distinguishing pyrazole and quinoline protons. Mass spectrometry (HRMS-ESI) validates molecular weight and fragmentation patterns. Single-crystal X-ray diffraction resolves absolute configuration and intermolecular interactions (e.g., hydrogen bonding in orthorhombic systems) . Purity is assessed via HPLC (>95%), while IR spectroscopy identifies functional groups like carbonyls (C=O stretch at ~1700 cm⁻¹) .
Q. What is the significance of the pyrazoloquinoline core in its biological activity?
The fused pyrazole-quinoline system provides a planar, aromatic scaffold that enhances π-π stacking with biological targets (e.g., kinase ATP-binding pockets). Substituents at positions 3, 8, and N-2 modulate solubility, bioavailability, and target affinity. For instance, electron-withdrawing groups (e.g., Cl at C-8) increase electrophilicity, enhancing interactions with nucleophilic residues in enzymes or receptors .
Advanced Research Questions
Q. How do substituent variations impact receptor selectivity (e.g., CB2 vs. CB1 or M1 vs. M2)?
Structure-Activity Relationship (SAR) studies reveal that N-5 alkylation (e.g., pentyl chains) and N-2 benzyl groups improve CB2 receptor affinity (Ki = 0.39 nM) over CB1 (Ki > 3000 nM) by occupying hydrophobic subpockets. Conversely, dibenzyl substitution at N-2 and N-5 enhances M1 muscarinic receptor allosteric modulation via Tyr179/Trp400 interactions . Electron-donating groups (e.g., methoxy) at C-8 reduce off-target binding to PDE4 or adenosine receptors .
Q. How can contradictions in biological activity data across studies be resolved?
Discrepancies in IC50 values (e.g., anti-inflammatory vs. anticancer assays) often arise from cell line specificity (e.g., MDA-MB-435 vs. HCT-8) or assay conditions (e.g., serum concentration). Cross-validation using orthogonal methods (e.g., fluorescence polarization for kinase inhibition vs. cell viability assays) is recommended. For example, analogs with IC50 < 5 μM in breast cancer models may lack efficacy in CNS cancers due to blood-brain barrier permeability .
Q. What methodological challenges exist in determining its binding mode to targets like M1 receptors?
The lack of high-resolution M1 receptor structures necessitates homology modeling based on M2/M3 templates. Docking studies must account for flexible loops in the allosteric site, which accommodate diverse scaffolds (e.g., pyrazoloquinolinones vs. isatins). Mutagenesis (e.g., Tyr179Ala) and radioligand displacement assays (³H-NMS) validate predicted interactions .
Q. How can analogs be designed to improve pharmacokinetics while retaining activity?
Deuteration of metabolically labile positions (e.g., methoxy groups) reduces CYP450-mediated oxidation, enhancing half-life. PEGylation or prodrug strategies (e.g., esterification of carboxylates) improve solubility. For CNS targets, logP optimization (2–3) balances blood-brain barrier penetration and aqueous solubility .
Q. What computational methods predict structure-activity relationships for this compound?
Quantitative SAR (QSAR) models using descriptors like polar surface area, molar refractivity, and Hammett constants correlate substituent effects with activity. Molecular dynamics simulations (e.g., GROMACS) assess binding stability, while free-energy perturbation (FEP) calculations guide lead optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
